2-Phenylcyclohexane-1,3-dione
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Overview
Description
2-Phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O2. It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms is replaced by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohexane-1,3-dione can be achieved through several methods. One efficient method involves the reaction of cyclohexane-1,3-dione with phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-Phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione: Lacks the phenyl group, leading to different chemical properties and reactivity.
2-Methylcyclohexane-1,3-dione: Substitution with a methyl group instead of a phenyl group, resulting in different steric and electronic effects.
2-Phenylcyclopentan-1,3-dione: A smaller ring size, affecting the compound’s stability and reactivity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
56964-05-7 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI Key |
BMLKSMGUVMXKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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